Ethylcyclopentenolone, also known as 3-ethylcyclopentan-1,2-dione, is an organic compound with the empirical formula C7H10O2. It has a molecular weight of 126.15 g/mol and the CAS number 21835-01-8. This compound is commonly used in the fragrance and flavor industry due to its pleasant aroma and taste properties .
The molecular structure of Ethylcyclopentenolone consists of a cyclopentenone ring with an ethyl group attached at position 3. The IUPAC Standard InChI representation is: InChI=1S/C7H10O2/c1-2-5-3-4-6(8)7(5)9/h9H,2-4H2,1H3 . Here’s a visual representation of its structure:
3-Ethyl-2-hydroxy-2-cyclopenten-1-one is an organic compound with the molecular formula CHO and a molecular weight of 126.15 g/mol. It is characterized by its unique cyclopentenone structure, which includes a hydroxyl group and an ethyl substituent. This compound is also known by its CAS number 21835-01-8. Its applications span various fields, including food flavoring and organic synthesis.
The synthesis of 3-Ethyl-2-hydroxy-2-cyclopenten-1-one can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity. For instance, the use of catalytic systems can significantly enhance reaction efficiency.
3-Ethyl-2-hydroxy-2-cyclopenten-1-one participates in various chemical reactions typical of cyclopentenones:
The reactivity of this compound is influenced by its structural features, such as the electron-withdrawing nature of the carbonyl group and the steric effects introduced by the ethyl substituent.
The mechanism of action for reactions involving 3-Ethyl-2-hydroxy-2-cyclopenten-1-one typically involves:
Kinetic studies suggest that reaction rates are significantly influenced by solvent polarity and temperature, impacting both yield and selectivity .
3-Ethyl-2-hydroxy-2-cyclopenten-1-one finds applications primarily in:
CAS No.: 490-10-8
CAS No.: 75-04-7
CAS No.:
CAS No.: 37734-05-7